molecular formula C13H10ClFN2O B15077623 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea

1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea

Cat. No.: B15077623
M. Wt: 264.68 g/mol
InChI Key: YHXPXRFDCDNCHS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2-chloroaniline with 4-fluoroaniline in the presence of a suitable reagent such as phosgene or triphosgene. The reaction conditions often require a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: In the presence of acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carbon dioxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea can be compared with other urea derivatives such as:

    1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea: Similar structure but with two chlorophenyl groups.

    1-(2-Fluorophenyl)-3-(4-fluorophenyl)urea: Contains two fluorophenyl groups.

    1-(2-Chlorophenyl)-3-(4-methylphenyl)urea: Features a methyl group instead of a fluorine atom.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C13H10ClFN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18)

InChI Key

YHXPXRFDCDNCHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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